1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid
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Overview
Description
1,5,5-Trimethyl-8-oxobicyclo[222]octane-2,3-dicarboxylic acid is a bicyclic compound with a unique structure that includes a ketone and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclohexane derivatives, which undergo a series of transformations including oxidation and cyclization to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alcohols and amines are used in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters and amides.
Scientific Research Applications
1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Explored for its potential therapeutic effects and as a scaffold for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds and ionic interactions, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.2]octane: A similar bicyclic compound with an oxygen atom in the ring.
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane: Another bicyclic compound with a similar structure but different functional groups.
Uniqueness
1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid is unique due to the presence of both a ketone and two carboxylic acid groups, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
50317-24-3 |
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Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1,5,5-trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C13H18O5/c1-12(2)5-13(3)4-6(14)8(12)7(10(15)16)9(13)11(17)18/h7-9H,4-5H2,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
RKERPTXROQWMMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(=O)C1C(C2C(=O)O)C(=O)O)C)C |
Origin of Product |
United States |
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